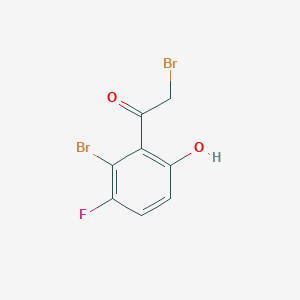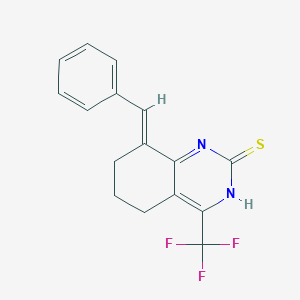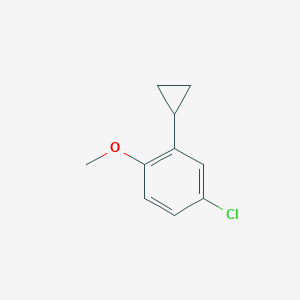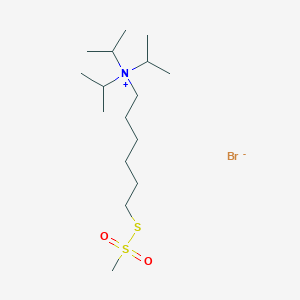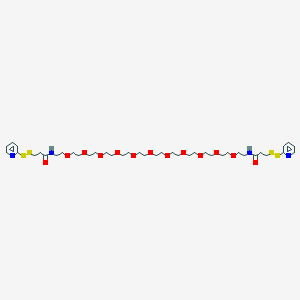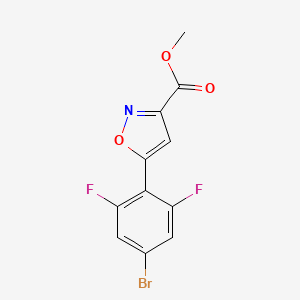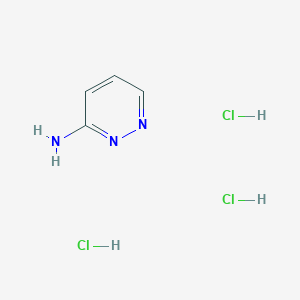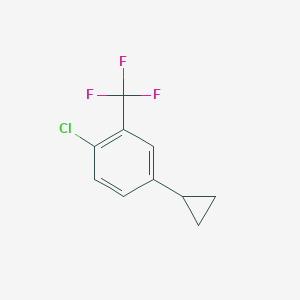
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and two trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 3,5-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential hazards associated with cyclopropyl derivatives.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its interaction with biological membranes.
Medicine: Explored as a potential drug candidate due to its ability to modulate biological pathways. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
1-Cyclopropyl-2,4-bis(trifluoromethyl)benzene: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
1,3-Bis(trifluoromethyl)benzene:
Uniqueness
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H8F6 |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)8-3-7(6-1-2-6)4-9(5-8)11(15,16)17/h3-6H,1-2H2 |
InChI Key |
IMPQXZRIHTWRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


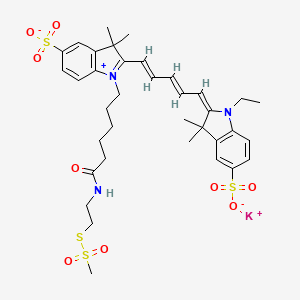
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
